Cas no 303997-16-2 (2-[(2-Chloro-6-fluorophenyl)methoxy]isoindole-1,3-dione)

2-[(2-Chloro-6-fluorophenyl)methoxy]isoindole-1,3-dione is a fluorinated and chlorinated aromatic compound featuring an isoindole-1,3-dione core. Its structural design incorporates both chloro and fluoro substituents, enhancing its reactivity and potential utility in organic synthesis and pharmaceutical applications. The presence of the phenylmethoxy group further contributes to its versatility as an intermediate in the development of bioactive molecules. This compound exhibits stability under standard conditions, making it suitable for controlled reactions in medicinal chemistry and agrochemical research. Its well-defined molecular architecture allows for precise modifications, supporting its use in the synthesis of specialized derivatives for targeted applications.
2-[(2-Chloro-6-fluorophenyl)methoxy]isoindole-1,3-dione structure
303997-16-2 structure
Product Name:2-[(2-Chloro-6-fluorophenyl)methoxy]isoindole-1,3-dione
CAS No:303997-16-2
MF:C15H9ClFNO3
MW:305.688266515732
CID:6787514
PubChem ID:1486589
Update Time:2025-06-08

2-[(2-Chloro-6-fluorophenyl)methoxy]isoindole-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • SMR000333169
    • 2-[(2-chloro-6-fluorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione
    • 2-((2-Chloro-6-fluorobenzyl)oxy)-1h-isoindole-1,3(2h)-dione
    • CHEMBL1403652
    • HMS2628J14
    • 2-[(2-chloro-6-fluorophenyl)methoxy]isoindole-1,3-dione
    • 303997-16-2
    • MLS000694850
    • 2-(2-chloro-6-fluorobenzyloxy)isoindoline-1,3-dione
    • 2-[(2-chloro-6-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione
    • AKOS005080005
    • 12E-925
    • 2-[(2-Chloro-6-fluorophenyl)methoxy]isoindole-1,3-dione
    • Inchi: 1S/C15H9ClFNO3/c16-12-6-3-7-13(17)11(12)8-21-18-14(19)9-4-1-2-5-10(9)15(18)20/h1-7H,8H2
    • InChI Key: RYCYMPWGFGICTD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1CON1C(C2C=CC=CC=2C1=O)=O)F

Computed Properties

  • Exact Mass: 305.025
  • Monoisotopic Mass: 305.025
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 46.6Ų

2-[(2-Chloro-6-fluorophenyl)methoxy]isoindole-1,3-dione Pricemore >>

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2-[(2-Chloro-6-fluorophenyl)methoxy]isoindole-1,3-dione Related Literature

Additional information on 2-[(2-Chloro-6-fluorophenyl)methoxy]isoindole-1,3-dione

Professional Introduction to Compound with CAS No. 303997-16-2 and Product Name: 2-[(2-Chloro-6-fluorophenyl)methoxy]isoindole-1,3-dione

The compound with the CAS number 303997-16-2 and the product name 2-[(2-Chloro-6-fluorophenyl)methoxy]isoindole-1,3-dione represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloro and fluoro substituent on the aromatic ring, combined with the methoxy group and the isoindole-1,3-dione core, contribute to its unique chemical properties and biological relevance.

In recent years, there has been a growing interest in isoindole derivatives as pharmacological agents. The isoindole scaffold, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, has shown promise in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The specific modification of 2-[(2-Chloro-6-fluorophenyl)methoxy]isoindole-1,3-dione enhances its interaction with biological targets, making it a valuable candidate for further investigation.

One of the most compelling aspects of this compound is its potential as an inhibitor of key enzymes involved in cancer progression. Current research indicates that isoindole derivatives can modulate the activity of enzymes such as kinases and cyclases, which are critical in regulating cell proliferation and survival. The chloro and fluoro substituents in the aromatic ring are known to improve binding affinity to these targets by enhancing hydrophobic interactions and electronic effects. This structural design allows for precise tuning of the molecule's pharmacokinetic properties, ensuring better efficacy and reduced side effects.

Moreover, the methoxy group in the molecule contributes to its metabolic stability, which is a crucial factor in drug development. Metabolic stability ensures that the compound remains active in the body for an extended period, allowing for more effective treatment. Additionally, the isoindole-1,3-dione core provides a platform for further derivatization, enabling researchers to explore new analogs with enhanced biological activity.

Recent studies have highlighted the role of this compound in preclinical models of cancer. In vitro experiments have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. These findings are particularly promising for the development of novel anticancer therapies that target multiple pathways involved in tumor growth and progression. The compound's ability to disrupt key signaling cascades has also raised interest in its potential use for treating other diseases associated with aberrant signaling pathways.

The synthesis of 2-[(2-Chloro-6-fluorophenyl)methoxy]isoindole-1,3-dione involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the chloro and fluoro substituents requires precise control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high selectivity and efficiency in the synthesis process.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions between this compound and its biological targets. These studies have provided insights into how different parts of the molecule interact with receptors and enzymes at an atomic level. This information is crucial for designing next-generation analogs with improved potency and selectivity.

The pharmaceutical industry has shown significant interest in this compound due to its potential therapeutic applications. Several companies are currently conducting preclinical studies to evaluate its safety and efficacy in animal models. These studies aim to provide evidence for further clinical development and eventual human trials. The results from these studies are expected to pave the way for new treatment options for various diseases.

In conclusion, 2-[(2-Chloro-6-fluorophenyl)methoxy]isoindole-1,3-dione (CAS No. 303997-16-2) represents a promising candidate for drug development in the field of chemical biology and pharmaceutical research. Its unique structural features, combined with its demonstrated biological activity, make it a valuable asset for further investigation. As research continues to uncover new therapeutic applications for isoindole derivatives, this compound is poised to play a significant role in future medical treatments.

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